N-naphthalen-1-ylhexadecanamide

Description

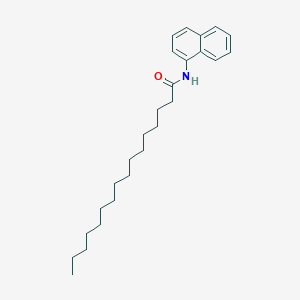

N-Naphthalen-1-ylhexadecanamide is a long-chain fatty acid amide derivative featuring a naphthalene moiety linked via an amide bond to a hexadecyl (C16) chain. This compound’s structural framework is analogous to bioactive amides used in pharmaceuticals and agrochemicals, where the naphthalene group enhances aromatic stacking interactions .

Properties

CAS No. |

79352-13-9 |

|---|---|

Molecular Formula |

C26H39NO |

Molecular Weight |

381.6 g/mol |

IUPAC Name |

N-naphthalen-1-ylhexadecanamide |

InChI |

InChI=1S/C26H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-26(28)27-25-21-17-19-23-18-15-16-20-24(23)25/h15-21H,2-14,22H2,1H3,(H,27,28) |

InChI Key |

KWNHOYIQYBWUBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-1-ylhexadecanamide typically involves the reaction of naphthalene-1-amine with hexadecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-1-ylhexadecanamide can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: N-naphthalen-1-ylhexadecylamine.

Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

N-naphthalen-1-ylhexadecanamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a drug delivery agent.

Industry: It can be used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-naphthalen-1-ylhexadecanamide involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with membrane proteins and lipids.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between N-naphthalen-1-ylhexadecanamide and related compounds:

Structural Insights :

- Alkyl Chain Length : this compound’s C16 chain distinguishes it from shorter analogs like N-Hydroxyoctanamide (C8) and Acetamide,N-(6-hydroxy-1-naphthalenyl) (C2). Longer chains increase hydrophobicity, reducing aqueous solubility but enhancing lipid membrane permeability .

- Functional Group Diversity : Compounds like 6b incorporate triazole and nitro groups, enabling hydrogen bonding and π-π stacking, which are absent in the target compound. These groups influence reactivity and biological activity .

Key Observations :

- Solubility : this compound’s poor water solubility contrasts with the moderate solubility of nitro-substituted amides (e.g., 6b) in polar aprotic solvents like DMSO .

- Thermal Stability : Triazole-containing amides (e.g., 6b) exhibit higher decomposition temperatures (>200°C) due to aromatic stabilization, whereas N-Hydroxyoctanamide has a lower melting point (~50–60°C) .

- Toxicity : Amines like N,N-Dimethyl-1-naphthylamine require stringent handling due to acute toxicity, whereas amides are generally less reactive .

Q & A

Q. How can researchers ethically report contradictory findings in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.